4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol
Description
Properties
Molecular Formula |
C10H10FN3S |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-ethyl-3-(3-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H10FN3S/c1-2-14-9(12-13-10(14)15)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3,(H,13,15) |
InChI Key |
OZEKQMNPQRLDHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The formation of the 1,2,4-triazole core often begins with cyclocondensation reactions. Thiosemicarbazides serve as precursors, undergoing intramolecular cyclization under acidic or basic conditions. For 4-ethyl-5-(3-fluorophenyl)-4H-triazole-3-thiol, this typically involves reacting 3-fluorophenyl-substituted thiosemicarbazides with ethyl hydrazinecarboxylate in ethanol under reflux (78–80°C, 6–8 hours). The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by elimination of water and sulfur rearrangement. Yields for this step range from 65% to 75%, depending on the purity of starting materials.
Alkylation and Thiolation Steps
Detailed Synthetic Protocols
Two-Step Synthesis via Intermediate Thioacetohydrazides
Search Result outlines a method where 1,2,4-triazole-5-thione (1 ) reacts with ethyl chloroacetate in dimethylformamide (DMF) containing triethylamine (TEA) to form ethyl 2-((triazolyl)thio)acetate (2 ). Subsequent treatment with hydrazine hydrate in propan-2-ol at 60°C produces thioacetohydrazide (3 ), which is then alkylated with 3-fluorophenylacetyl chloride to introduce the aryl group. This method achieves an overall yield of 68–72% after recrystallization from ethanol-water (1:1).
Table 1: Reaction Conditions for Two-Step Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Ethyl chloroacetate, TEA | DMF | RT | 4 h | 80% |
| 2 | Hydrazine hydrate | Propan-2-ol | 60°C | 3 h | 94% |
| 3 | 3-Fluorophenylacetyl chloride | THF | 0–5°C | 2 h | 72% |
One-Pot Multicomponent Approach
A streamlined protocol from Search Result combines 3-fluorobenzaldehyde, ethyl hydrazinecarboxylate, and thiosemicarbazide in acetic acid (20% v/v). The mixture is refluxed for 12 hours, during which cyclocondensation and thiolation occur concurrently. After neutralization with sodium bicarbonate, the product precipitates and is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7). This method reduces purification steps but yields slightly lower (60–65%) due to side reactions.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents like DMF and DMSO enhance reaction rates by stabilizing charged intermediates. However, methanol and ethanol are preferred for thiolation due to their ability to dissolve both organic and inorganic bases. Search Result demonstrates that switching from THF to methanol in the alkylation step increased yields from 58% to 75%, attributed to improved solubility of sodium hydroxide.
Catalytic Systems
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates alkylation by facilitating ion-pair formation. In Search Result, adding 5 mol% TBAB reduced reaction time from 6 hours to 3 hours while maintaining a 72% yield. Microwave irradiation (150 W, 100°C) further shortens cyclocondensation to 30 minutes with comparable efficiency.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30, 1.0 mL/min) confirmed ≥98% purity for batches synthesized via the two-step method. In contrast, one-pot synthesis products showed 92–95% purity, necessitating additional recrystallization.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the attached substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogenating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Biological Activities
Research indicates that 4-ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol exhibits significant antimicrobial , antifungal , and antiviral properties. These activities are attributed to its ability to interact with specific biological targets:
- Antimicrobial Activity : Studies have shown that derivatives of 1,2,4-triazoles can inhibit the growth of bacteria and fungi. The thiol group may facilitate interactions with microbial enzymes or structural proteins .
- Antiviral Properties : The compound's ability to modulate viral replication mechanisms makes it a potential candidate for antiviral drug development. Its structure allows it to interfere with viral enzymes or receptors.
Synthesis and Derivatives
The synthesis of 4-ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol typically involves cyclization reactions with appropriate precursors. A common synthetic route includes the reaction of carbon disulfide with hydrazine derivatives followed by cyclization under acidic conditions. This method allows for the introduction of various substituents that can enhance biological activity.
Comparative Analysis of Derivatives
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Ethyl-5-(4-methylphenyl)-4H-[1,2,4]triazole-3-thiol | Similar triazole structure | Different phenyl substitution affects biological activity |
| 5-(3-Pyridyl)-4H-[1,2,4]triazole-3-thiol | Contains pyridyl instead of fluorophenyl | Exhibits different antimicrobial properties |
| 5-(2-Fluorophenyl)-4H-[1,2,4]triazole-3-thiol | Variation in phenyl substitution | Potentially different pharmacokinetic profiles |
The unique fluorinated aromatic substituent in 4-ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol enhances its reactivity and potential applications in medicinal chemistry.
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Antimicrobial Activity Study : A study conducted by Gümrükçüoğlu et al. synthesized several triazole derivatives and evaluated their antimicrobial properties against various pathogens using agar diffusion methods. Some compounds exhibited significant activity against both bacterial and fungal strains .
- Molecular Docking Studies : Research involving molecular docking simulations has shown that derivatives of 4-ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol can effectively bind to active sites of target proteins involved in inflammatory pathways (e.g., COX enzymes). This suggests potential for anti-inflammatory applications .
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
The biological and physicochemical properties of triazole-3-thiol derivatives are highly dependent on substituents. Below is a detailed comparison:
Physicochemical Properties
Key Observations :
- Fluorine Substitution : The 3-fluorophenyl group in the target compound balances lipophilicity (logP ~2.8) and electronic effects, favoring membrane permeability compared to bulkier groups like sulfonyl .
- Alkyl vs.
- Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents (e.g., in ) enhance cytotoxicity but may reduce solubility .
Biological Activity
4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique structure of this triazole derivative, characterized by the presence of a thiol group and a fluorinated aromatic ring, contributes to its diverse biological properties.
- Molecular Formula: C10H10FN3S
- Molecular Weight: 223.27 g/mol
- IUPAC Name: 4-ethyl-3-(3-fluorophenyl)-1H-1,2,4-triazole-5-thione
- Canonical SMILES: CCN1C(=NNC1=S)C2=CC(=CC=C2)F
The biological activity of 4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can inhibit enzyme activities by forming hydrogen bonds with active sites, while the thiol group can covalently bond with cysteine residues in proteins. This interaction modifies protein functions and can lead to therapeutic effects.
Antimicrobial Activity
Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. In vitro studies have shown that 4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol displays activity against various bacterial strains.
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate sensitivity |
| Pseudomonas aeruginosa | Low sensitivity |
| Staphylococcus aureus | Notable sensitivity |
The compound's effectiveness varies with structural modifications; for instance, the presence of the fluorine atom enhances lipophilicity and binding affinity to bacterial cell membranes.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines using the MTT assay. The results indicate that it exhibits cytotoxic effects on cancer cells while maintaining low toxicity towards normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HePG-2) | 95.5 |
| Breast cancer (MCF-7) | 88.7 |
| Prostate cancer (PC-3) | 102.3 |
| Colorectal cancer (HCT-116) | 110.0 |
These findings suggest that structural modifications can influence the compound's potency against different cancer types.
Study on Antimicrobial Efficacy
A study published in MDPI explored various triazole derivatives and their antimicrobial efficacy against Gram-negative bacteria. The results indicated that compounds similar to 4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol exhibited varying degrees of activity depending on the substituents on the aromatic ring. The study concluded that fluorinated compounds showed enhanced activity compared to their non-fluorinated counterparts .
Study on Anticancer Properties
In another investigation focusing on anticancer properties, researchers synthesized a series of triazole derivatives and evaluated their cytotoxic effects on multiple cancer cell lines. The study highlighted that modifications at the phenyl ring significantly impacted the anti-proliferative activity, with certain derivatives showing promising results comparable to established chemotherapeutic agents like Doxorubicin .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing 4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol?
The synthesis typically involves:
- Condensation reactions : Reacting 3-fluorophenyl-substituted precursors with ethylamine derivatives to form the triazole ring.
- Solvent selection : Ethanol or methanol under reflux (60–80°C) is commonly used to facilitate cyclization . Alternative methods employ polar aprotic solvents (e.g., DMSO) or solvent-free conditions to enhance reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., HCl, KOH) may accelerate ring closure and improve yields .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR spectroscopy : 1H and 13C NMR in DMSO-d6 or CDCl3 assign protons (e.g., thiol -SH at δ 13.5–14.0 ppm) and carbons, with DFT calculations validating assignments .
- IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S-H (2550–2600 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Solvent screening : Compare polar protic (ethanol) vs. aprotic (DMF) solvents; the latter may reduce side reactions in multi-step syntheses .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% through uniform heating .
- Catalyst loading : Titrate acidic/basic catalysts (e.g., 0.1–1.0 eq.) to balance reaction rate and byproduct formation .
Q. How can computational methods elucidate electronic properties and reactivity?
Q. How to resolve contradictions in reported biological activity data?
- Structure-activity relationship (SAR) analysis : Vary substituents (e.g., fluorophenyl vs. chlorophenyl) and assess activity trends. For example, 3-fluorophenyl derivatives may exhibit enhanced antimicrobial activity due to increased lipophilicity .
- Standardized assays : Re-evaluate bioactivity under controlled conditions (e.g., MIC values for antifungal activity using CLSI guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
